molecular formula C25H27N3O2 B11422575 N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11422575
M. Wt: 401.5 g/mol
InChI Key: CUYXGZFPGILYTC-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazole core can be reduced under specific conditions.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the benzodiazole core can lead to various reduced benzodiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodiazole core is known to bind with high affinity to various receptors, which may contribute to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core, a furan ring, and a tert-butylphenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-25(2,3)19-12-10-18(11-13-19)17-28-21-8-5-4-7-20(21)27-23(28)14-15-26-24(29)22-9-6-16-30-22/h4-13,16H,14-15,17H2,1-3H3,(H,26,29)

InChI Key

CUYXGZFPGILYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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